molecular formula C10H12O3 B12386854 Acetoevernone

Acetoevernone

Cat. No.: B12386854
M. Wt: 180.20 g/mol
InChI Key: WJBBJTQRZGMBEM-UHFFFAOYSA-N
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Description

Acetoevernone, also known as acetophenone, is an organic compound with the formula C₆H₅C(O)CH₃. It is the simplest aromatic ketone and appears as a colorless, viscous liquid. This compound is widely used as a precursor to various resins and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetoevernone can be synthesized through several methods. One common method is the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of aluminum chloride . The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COCH}_3 + \text{HCl} ]

Another method involves the oxidation of ethylbenzene using molecular oxygen in the presence of a catalyst containing cobalt, manganese, and bromine .

Industrial Production Methods

Industrially, this compound is produced as a byproduct of the cumene process, which is primarily used for the synthesis of phenol and acetone . In this process, isopropylbenzene hydroperoxide undergoes a rearrangement to form this compound and methanol.

Chemical Reactions Analysis

Types of Reactions

Acetoevernone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Benzoic acid.

    Reduction: 1-Phenylethanol.

    Substitution: α-Bromoacetophenone.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethanol: A reduction product of acetoevernone.

    Benzaldehyde: An oxidation product of toluene, similar in structure to this compound.

    Benzyl alcohol: Another aromatic compound with similar applications.

Uniqueness

This compound is unique due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to act as a precursor for numerous compounds makes it a valuable compound in both research and industry .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(2-hydroxy-4-methoxy-6-methylphenyl)ethanone

InChI

InChI=1S/C10H12O3/c1-6-4-8(13-3)5-9(12)10(6)7(2)11/h4-5,12H,1-3H3

InChI Key

WJBBJTQRZGMBEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)O)OC

Origin of Product

United States

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